molecular formula C14H9ClN2O B8654035 2-chloro-1-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde

2-chloro-1-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde

Cat. No. B8654035
M. Wt: 256.68 g/mol
InChI Key: CLCIUQIKOTZYMF-UHFFFAOYSA-N
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Patent
US08008491B2

Procedure details

An ice-acetone cooled solution of anhydrous dimethylformamide (0.71 mL, 9.17 mmol) and anhydrous dichloromethane (1 mL) under a N2 atmosphere is treated drop-wise with phosphorus oxychloride (0.69 mL, 7.42 mmol). The resulting yellowish mixture is continued to stir for 30 mins to give an opaque gel. Crude 1-phenyl-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one is added portion wise as a solid over 10 minutes to form a red mixture. Further dichloromethane (1 mL) is added followed by pyridine (0.45 mL, 5.56 mmol) to give a dark red mixture. The reaction is allowed to warm slowly to room temperature over 1 hour, and stirred at room temperature for 38 hours. The red reaction mixture is concentrated, and the residue is treated with phosphorus oxychloride (8 mL) and the mixture heated in an oil bath at 110° C. for 3 hours. After concentration of the red mixture, the residue is treated with ice water, and treated with saturated aqueous sodium hydrogen carbonate solution until the effervescence ceases. The mixture is extracted with 5 portions of dichloromethane, the combined extracts are dried over magnesium sulfate, filtered and evaporated to leave an orange solid. The residue is purified by flash chromatography on a 5-gram silica gel cartridge by elution with dichloromethane. Fractions containing the product are combined and the solvent evaporated, and after trituration with heptane gives 220 mg of 2-chloro-1-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as a fluffy pink solid (53% yield from 3,3-dibromo-1-phenyl-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one). MS: m/e 257/259 (M+H). 1H NMR (300 MHz, CDCl3): 10.24 (1H, s), 8.62 (1H, dd), 8.39 (1H, dd), 7.68-7.56 (3H, m), 7.49 (2H, d), 7.31 (1H, dd).
[Compound]
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.71 mL
Type
reactant
Reaction Step One
Quantity
0.69 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.45 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[O:4].P(Cl)(Cl)([Cl:8])=O.[C:11]1([N:17]2[C:21]3=[N:22][CH:23]=[CH:24][CH:25]=[C:20]3[CH2:19][C:18]2=O)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.N1C=CC=CC=1>ClCCl>[Cl:8][C:18]1[N:17]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:21]2=[N:22][CH:23]=[CH:24][CH:25]=[C:20]2[C:19]=1[CH:3]=[O:4]

Inputs

Step One
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.71 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0.69 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(CC=2C1=NC=CC2)=O
Step Three
Name
Quantity
0.45 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give an opaque gel
CUSTOM
Type
CUSTOM
Details
to form a red mixture
CUSTOM
Type
CUSTOM
Details
to give a dark red mixture
STIRRING
Type
STIRRING
Details
stirred at room temperature for 38 hours
Duration
38 h
CUSTOM
Type
CUSTOM
Details
The red reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
ADDITION
Type
ADDITION
Details
the residue is treated with phosphorus oxychloride (8 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated in an oil bath at 110° C. for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
After concentration of the red mixture, the residue is treated with ice water
ADDITION
Type
ADDITION
Details
treated with saturated aqueous sodium hydrogen carbonate solution until the effervescence ceases
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with 5 portions of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave an orange solid
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography on a 5-gram silica gel cartridge by elution with dichloromethane
ADDITION
Type
ADDITION
Details
Fractions containing the product
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=2C(=NC=CC2)N1C1=CC=CC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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